molecular formula C18H33N5O6S B14252242 L-Threonyl-L-prolyl-L-cysteinyl-L-lysine CAS No. 397871-00-0

L-Threonyl-L-prolyl-L-cysteinyl-L-lysine

Cat. No.: B14252242
CAS No.: 397871-00-0
M. Wt: 447.6 g/mol
InChI Key: RLLKPWRXIPGEED-QMVSFRDZSA-N
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Description

L-Threonyl-L-prolyl-L-cysteinyl-L-lysine is a tetrapeptide composed of L-threonine, L-proline, L-cysteine, and L-lysine residues. For instance, describes a peptide (CAS 172228-98-7) containing L-threonyl, L-cysteinyl, and L-prolyl residues in a longer chain (C70H106N18O22S, MW 1583.76). The stereochemical assignments of similar peptides, such as the 1R, 2R, 4S, 6S, 7R, 9S, 30S configurations noted in , highlight the importance of absolute stereochemistry in bioactivity . The presence of cysteine introduces a thiol group, enabling disulfide bond formation, while lysine contributes a positively charged ε-amino group, influencing solubility and interaction with cellular targets .

Properties

CAS No.

397871-00-0

Molecular Formula

C18H33N5O6S

Molecular Weight

447.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H33N5O6S/c1-10(24)14(20)17(27)23-8-4-6-13(23)16(26)22-12(9-30)15(25)21-11(18(28)29)5-2-3-7-19/h10-14,24,30H,2-9,19-20H2,1H3,(H,21,25)(H,22,26)(H,28,29)/t10-,11+,12+,13+,14+/m1/s1

InChI Key

RLLKPWRXIPGEED-QMVSFRDZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-prolyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine residue, leading to the formation of cystine.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions, forming derivatives such as acetylated or methylated lysine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine to cystine.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Acetylation can be achieved using acetic anhydride, while methylation can be performed using methyl iodide.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups in cysteine.

    Substitution: Formation of acetylated or methylated derivatives of lysine.

Scientific Research Applications

L-Threonyl-L-prolyl-L-cysteinyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-cysteinyl-L-lysine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins. The cysteine residue can form disulfide bonds, which may stabilize the peptide’s structure or facilitate interactions with other molecules. The lysine residue, with its positively charged side chain, can interact with negatively charged molecules, influencing the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Threonyl-L-prolyl-L-cysteinyl-L-lysine with structurally related peptides:

Compound Name CAS Number Molecular Formula Molecular Weight Key Residues
This compound (hypothetical) N/A C17H30N6O6S ~470.5* Thr-Pro-Cys-Lys
L-Arginyl-L-threonyl-L-lysyl-L-prolyl 9063-57-4 C21H40N8O6 500.59 Arg-Thr-Lys-Pro
L-Prolyl-L-lysyl-L-threonyl-L-cysteinyl-...† 629619-92-7 C59H93N19O18S2 1420.62 Pro-Lys-Thr-Cys-Asn-Thr-Thr-Arg
L-Alanyl-L-cysteinyl-L-isoleucyl-L-prolyl-...‡ 873837-74-2 C53H83N13O15S2 1206.43 Ala-Cys-Ile-Pro-Thr-Gly-Pro-Tyr
L-Seryl-L-prolyl-L-prolyl-L-prolyl-...§ 220185-75-1 C52H79N11O14 1082.25 Ser-Pro-Pro-Pro-Pro-Thr-Pro-Val

*Estimated based on residue molecular weights.
†From ; ‡From ; §From .

Research Findings

  • Synthetic Accessibility :
    • Shorter sequences like L-Arginyl-L-threonyl-L-lysyl-L-prolyl (CAS 9063-57-4) are more synthetically tractable, as reflected in their commercial availability (). Conversely, cysteine-containing peptides require protective strategies to prevent oxidation during synthesis .
  • Toxicological Data: notes that toxicological profiles for many peptides remain understudied, particularly for cysteine-rich variants. This gap underscores the need for further research .

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